2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15034011
InChI: InChI=1S/C16H11ClFN3OS2/c17-12-7-3-2-6-11(12)14(22)19-15-20-21-16(24-15)23-9-10-5-1-4-8-13(10)18/h1-8H,9H2,(H,19,20,22)
SMILES:
Molecular Formula: C16H11ClFN3OS2
Molecular Weight: 379.9 g/mol

2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

VCID: VC15034011

Molecular Formula: C16H11ClFN3OS2

Molecular Weight: 379.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide -

Description

2-Chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates a 1,3,4-thiadiazole ring substituted with a benzylthio group and a benzamide moiety featuring a chlorine atom.

Structural Features

The molecular structure of 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be described as follows:

  • Core Unit: A 1,3,4-thiadiazole ring.

  • Substituents:

    • A benzylthio group attached at the 5th position of the thiadiazole ring.

    • A benzamide group with a chlorine atom at the ortho position on the benzene ring.

    • A fluorine atom on the benzyl group.

This combination of functional groups contributes to its potential pharmacological activities.

Synthesis Pathway

The synthesis of thiadiazole-based compounds typically involves:

  • Formation of the Thiadiazole Ring: This is achieved by cyclization reactions involving thiosemicarbazides or hydrazides with appropriate reagents.

  • Introduction of Substituents: The benzylthio and benzamide groups can be introduced using nucleophilic substitution and acylation reactions, respectively.

For this specific compound, an intermediate such as 5-amino-1,3,4-thiadiazole may react with 2-fluorobenzyl chloride under basic conditions to form the benzylthio derivative. Subsequent reaction with o-chlorobenzoyl chloride in the presence of a base like triethylamine would yield the final product.

Molecular Docking Studies

Molecular docking studies often provide insights into the binding affinity of thiadiazole derivatives with biological targets:

  • Docking simulations suggest strong interactions with enzyme active sites due to hydrogen bonding and hydrophobic interactions.

  • The presence of electronegative atoms (Cl and F) enhances binding specificity.

Applications in Medicinal Chemistry

This compound's structural motif makes it a candidate for drug development in areas such as:

  • Antimicrobial Agents: Targeting resistant bacterial strains.

  • Cancer Therapeutics: As a lead compound for anticancer drug design.

  • Anti-inflammatory Drugs: Development of inhibitors for inflammatory pathways.

Product Name 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Molecular Formula C16H11ClFN3OS2
Molecular Weight 379.9 g/mol
IUPAC Name 2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H11ClFN3OS2/c17-12-7-3-2-6-11(12)14(22)19-15-20-21-16(24-15)23-9-10-5-1-4-8-13(10)18/h1-8H,9H2,(H,19,20,22)
Standard InChIKey MKNASGPGWZJLCN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)F
PubChem Compound 1857586
Last Modified Aug 09 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator